molecular formula C6H3IN2S B1305859 4-Iodo-2,1,3-benzothiadiazole CAS No. 352018-95-2

4-Iodo-2,1,3-benzothiadiazole

Cat. No. B1305859
CAS RN: 352018-95-2
M. Wt: 262.07 g/mol
InChI Key: ROPRWVSWECJQIC-UHFFFAOYSA-N
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Description

4-Iodo-2,1,3-benzothiadiazole is a derivative of 1,2,3-Benzothiadiazole, a bicyclic aromatic chemical composed of a benzene ring that is fused to a 1,2,3-thiadiazole . It is a gold green to yellow brown powder .


Synthesis Analysis

The synthesis of 4-Iodo-2,1,3-benzothiadiazole involves a two-stage process. In the first stage, benzo[1,2,5]thiadiazole reacts with bis(2,2,6,6-tetramethylpiperidin-1-yl)magnesium-bis(lithium chloride) complex in tetrahydrofuran at -40°C for 14 hours under an inert atmosphere. In the second stage, the reaction is carried out with iodine in tetrahydrofuran at temperatures ranging from -40 to 25°C for 3 hours under an inert atmosphere .


Molecular Structure Analysis

The molecular weight of 4-Iodo-2,1,3-benzothiadiazole is 263.08 . The InChI code is 1S/C6H4IN2S/c7-4-2-1-3-5-6(4)9-10-8-5/h1-3,10H and the InChI key is SITBXZLBMJQOPX-UHFFFAOYSA-N .


Chemical Reactions Analysis

2,1,3-Benzothiadiazole, the parent compound of 4-Iodo-2,1,3-benzothiadiazole, undergoes the standard chemistry of aromatic compounds, readily forming nitro and chloro derivatives . Under reducing conditions, 2,1,3-benzothiadiazoles can be converted back to the 1,2-diaminobenzene compounds from which they were prepared .


Physical And Chemical Properties Analysis

4-Iodo-2,1,3-benzothiadiazole is a pale-yellow to yellow-brown solid with a melting point of 96-97°C .

Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs)

4-Iodo-2,1,3-benzothiadiazole derivatives are important acceptor units in the molecular construction of OLEDs. They contribute to the photoluminescent properties essential for high-quality display and lighting technologies .

Organic Solar Cells

The electron-withdrawing nature of 4-Iodo-2,1,3-benzothiadiazole makes it a valuable component in the synthesis of organic solar cells. It helps in creating materials that can effectively convert solar energy into electrical energy .

Organic Field-Effect Transistors (OFETs)

In OFETs, 4-Iodo-2,1,3-benzothiadiazole derivatives can be used to enhance charge transport properties due to their strong electron-withdrawing capabilities and structural rigidity .

Luminescent Materials

The strong withdrawing ability and behavior as a fluorophore make 4-Iodo-2,1,3-benzothiadiazole suitable for the preparation of luminescent materials. These materials have applications in sensors and bioimaging .

Herbicides and Fungicides

Beyond electronic materials, 4-Iodo-2,1,3-benzothiadiazole has applications in agriculture as a component in herbicides and fungicides due to its biological activity .

Antibacterial Agents

The compound’s properties also extend to the medical field where it is used in the development of antibacterial agents to combat various bacterial infections .

Mechanism of Action

Target of Action

4-Iodo-2,1,3-benzothiadiazole (IBTD) is a derivative of 2,1,3-Benzothiadiazole (BTD), which has emerged as a versatile building block for the fabrication of smart porous materials . These materials, known as H-bonded organic frameworks (HOFs), are the primary targets of IBTD .

Mode of Action

IBTD interacts with its targets through a process known as intramolecular charge-transfer (ICT) reaction . This reaction occurs in the excited species, followed by a twisting of phenyl moieties . Femtosecond experiments reveal that an ICT reaction takes place in approximately 300 fs, while the phenyl twisting occurs in approximately 6 ps .

Biochemical Pathways

The ICT reaction and phenyl twisting are key biochemical pathways affected by IBTD. These processes result in a large Stokes-shifted emission, which is a measure of the difference in energy between the absorbed and emitted photons . This emission is a critical aspect of the photobehavior of BTD derivatives and related HOFs .

Pharmacokinetics

Factors such as solubility, stability, and molecular weight (262.07 for IBTD ) can influence these pharmacokinetic properties.

Result of Action

The result of IBTD’s action is the generation of a large Stokes-shifted emission . This emission is due to the ICT reaction in the excited species, followed by a twisting of phenyl moieties . In the solid state, different lifetimes of emission are observed, indicating the presence of different emitting species .

Action Environment

The action of IBTD can be influenced by environmental factors. For instance, the ICT reaction and subsequent emission can vary depending on whether the compound is in a solution or in a solid state . Furthermore, the reaction conditions, such as temperature and solvent, can also impact the efficacy and stability of IBTD .

Safety and Hazards

The safety data sheet for 4-Iodo-2,1,3-benzothiadiazole indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation and serious eye damage/eye irritation. It may also cause specific target organ toxicity (single exposure), with the respiratory system being a target organ .

Future Directions

Benzothiadiazole and its π-extended, heteroannulated derivatives, including 4-Iodo-2,1,3-benzothiadiazole, have been mostly developed over the past five years for constructing π-conjugated polymers, particularly donor–acceptor (D–A) polymers. These semiconducting polymers have demonstrated interesting properties and promising performances as active layers in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs) .

properties

IUPAC Name

4-iodo-2,1,3-benzothiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3IN2S/c7-4-2-1-3-5-6(4)9-10-8-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROPRWVSWECJQIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C(=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3IN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10379956
Record name 4-iodo-2,1,3-benzothiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Iodo-2,1,3-benzothiadiazole

CAS RN

352018-95-2
Record name 4-iodo-2,1,3-benzothiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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